molecular formula C18H20N4O2S B7737031 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B7737031
M. Wt: 356.4 g/mol
InChI Key: ZCGJCHVNWWJZFY-UHFFFAOYSA-N
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Description

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide.

    Introduction of the Cyano Group: The cyano group can be introduced by reacting the pyrimidine intermediate with cyanogen bromide under basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the cyano-substituted pyrimidine with a thiol compound in the presence of a catalyst such as triethylamine.

    Formation of the Amide Bond: The final step involves the reaction of the sulfanyl-substituted pyrimidine with 2,5-dimethylphenylamine and propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The cyano group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, ethanol as solvent, reflux conditions.

    Substitution: Amines or alcohols, base such as sodium hydroxide, solvent like dimethylformamide, elevated temperature.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases such as cancer, bacterial infections, and inflammatory conditions.

    Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It can be used in biological studies to investigate its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and sulfanyl group are key functional groups that contribute to its biological activity. The compound may act by:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Modulation of Receptors: It can bind to and modulate the activity of specific receptors, affecting cellular signaling and function.

    Interaction with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-cyano-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide
  • 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)propanamide
  • 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)butanamide

Uniqueness

The uniqueness of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide lies in its specific combination of functional groups and structural features. The presence of the cyano group, sulfanyl group, and pyrimidine ring in a single molecule provides a versatile platform for chemical modifications and the development of new derivatives with enhanced biological activity and therapeutic potential.

Properties

IUPAC Name

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-5-14-13(9-19)17(24)22-18(21-14)25-12(4)16(23)20-15-8-10(2)6-7-11(15)3/h6-8,12H,5H2,1-4H3,(H,20,23)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGJCHVNWWJZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N=C(N1)SC(C)C(=O)NC2=C(C=CC(=C2)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N=C(N1)SC(C)C(=O)NC2=C(C=CC(=C2)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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